molecular formula C10H19NO B3124078 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine CAS No. 315248-93-2

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

Cat. No. B3124078
CAS RN: 315248-93-2
M. Wt: 169.26 g/mol
InChI Key: WWXDWBZONUMYOE-UHFFFAOYSA-N
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Description

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (AMBA) is an organic compound with a wide range of uses in scientific research, including biochemical, physiological, and laboratory experiments. It is a colorless, flammable liquid with a sweet odor and a boiling point of 48°C. AMBA is a versatile compound that can be used as a solvent, a reactant, or an intermediate in organic synthesis. It is also a useful reagent in the synthesis of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

1. Reactions of 2-aza-1,3,5-trienes with Superbases 1-(Allylsulfanyl)-2-methoxy-N-(1-methylethylidene)buta-1,3-dien-1-amine underwent reactions to form thiazole and azepine compounds upon the action of a superbases system (Nedolya et al., 2012).

2. Catalysis and Enantioselectivity A FerroPHOS derivative, possessing (1-methoxy-1-methyl)ethyl substituents, showcased significant catalytic activity and enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylprop-2-en-1-yl acetate (Kang, Lee, & Choi, 2001).

3. Organometallic Reactions The interaction of the Grubbs Carbene Complex with allylic alcohols led to various reaction outcomes depending on the conditions, showcasing the complexity and the potential of organometallic reactions in this context (Werner, Grünwald, Stueer, & Wolf, 2003).

4. Thermodynamic Studies in HPLC Thermodynamic data on enantiomers of alkoxysubstituted phenylcarbamic acid 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl esters were determined, indicating an enthalpy-driven chiral recognition mechanism in their separation (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).

5. Thermal Degradation and Stability The thermal degradation of blends of allyl methacrylate–methyl methacryalte copolymers with aluminum isopropoxide was studied, elucidating the mechanism of formation of degradation products (Zulfiqar & Masud, 2000).

6. Hydrovinylation Reactions and Asymmetric Catalysis Exploration of hydrovinylation reactions of olefins amenable to asymmetric catalysis highlighted new protocols for the codimerization of ethylene and various functionalized vinylarenes (RajanBabu, Nomura, Jin, Nandi, Park, & Sun, 2003).

properties

IUPAC Name

4-(2-methoxyethyl)hepta-1,6-dien-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXDWBZONUMYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC=C)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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